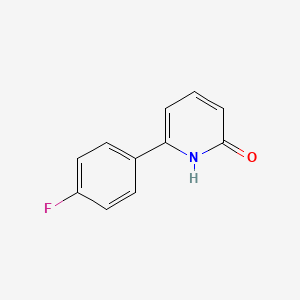

6-(4-Fluorophenyl)pyridin-2-ol

CAS No.: 1111111-04-6

Cat. No.: VC3360932

Molecular Formula: C11H8FNO

Molecular Weight: 189.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1111111-04-6 |

|---|---|

| Molecular Formula | C11H8FNO |

| Molecular Weight | 189.19 g/mol |

| IUPAC Name | 6-(4-fluorophenyl)-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C11H8FNO/c12-9-6-4-8(5-7-9)10-2-1-3-11(14)13-10/h1-7H,(H,13,14) |

| Standard InChI Key | ZDTZYSZHJGUSLG-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)NC(=C1)C2=CC=C(C=C2)F |

| Canonical SMILES | C1=CC(=O)NC(=C1)C2=CC=C(C=C2)F |

Introduction

Chemical Properties and Structural Characteristics

Physical Properties

Based on information from structurally similar compounds, 6-(4-Fluorophenyl)pyridin-2-ol is expected to have the following estimated physical properties:

The presence of the hydroxyl group at position 2 is expected to provide moderate hydrogen bonding capabilities, potentially affecting crystal packing and solubility properties compared to similar compounds without this feature.

Structural Features

The 6-(4-Fluorophenyl)pyridin-2-ol structure can be characterized by three key components:

-

A pyridine ring with a 2-hydroxyl substitution, creating a 2-pyridinol structure

-

A 4-fluorophenyl group at position 6 of the pyridine ring

-

A direct bond connecting the pyridine and fluorophenyl moieties

This arrangement provides several notable structural characteristics:

-

The pyridine nitrogen and 2-hydroxyl group are positioned to potentially form intramolecular hydrogen bonds

-

The fluorine substituent on the phenyl ring introduces electronic effects that may influence reactivity

-

The planar aromatic systems can engage in π-π stacking interactions

Synthesis Methods

Nucleophilic Aromatic Substitution

An alternative synthetic pathway might involve nucleophilic aromatic substitution starting from appropriately substituted precursors. This approach would be similar to methods reported for the synthesis of 6-(3-Chloro-4-fluorophenyl)pyridin-3-ol, which involves reactions between substituted anilines and pyridine derivatives.

Hydroxylation of 6-(4-Fluorophenyl)pyridine

Another potential route could involve direct hydroxylation of 6-(4-fluorophenyl)pyridine at the 2-position, though this method would require careful control of regioselectivity.

Synthetic Challenges

The synthesis of 6-(4-Fluorophenyl)pyridin-2-ol presents several challenges:

-

Regioselective introduction of the hydroxyl group at position 2

-

Formation of the carbon-carbon bond between the heterocycle and fluorophenyl ring

-

Potential interference from the pyridine nitrogen during some reactions

-

Purification and isolation of the target compound

Chemical Reactivity

Anticipated Reaction Patterns

The reactivity of 6-(4-Fluorophenyl)pyridin-2-ol can be reasonably predicted based on its functional groups:

Reactions Involving the Hydroxyl Group

The 2-hydroxyl group is expected to participate in various reactions:

-

Esterification: Formation of esters with carboxylic acids or acyl chlorides

-

Etherification: Reactions with alkyl halides under basic conditions to form ethers

-

Oxidation: Potential conversion to pyridone derivatives

-

Deprotonation: Formation of phenolate anions under basic conditions

Reactions Involving the Pyridine Ring

The pyridine ring could undergo:

-

Nucleophilic substitution: Particularly at positions activated by the electron-withdrawing effect of the pyridine nitrogen

-

N-oxidation: Formation of N-oxide derivatives

-

N-alkylation: Quaternization of the pyridine nitrogen with alkyl halides

Reactions Involving the Fluorophenyl Group

The fluorophenyl moiety might participate in:

-

Nucleophilic aromatic substitution: Replacement of the fluorine atom with nucleophiles

-

Further functionalization: Introduction of additional substituents through directed metalation or other methods

Biological Activity and Applications

Antimicrobial Activity

Fluorinated pyridine derivatives have demonstrated antimicrobial properties against various pathogens. The 6-(3-Chloro-4-fluorophenyl)pyridin-3-ol compound has shown activity against bacteria such as E. faecalis, P. aeruginosa, and K. pneumoniae. Given structural similarities, 6-(4-Fluorophenyl)pyridin-2-ol might exhibit comparable antimicrobial effects.

Enzyme Inhibition

The unique structural features of 6-(4-Fluorophenyl)pyridin-2-ol could enable specific interactions with enzyme binding pockets. Fluorinated compounds frequently demonstrate enhanced binding affinities to target proteins, and the hydroxyl group can form critical hydrogen bonds with amino acid residues.

Metabolic Stability

Fluorination typically enhances metabolic stability by blocking potential sites of oxidative metabolism. This characteristic could provide 6-(4-Fluorophenyl)pyridin-2-ol with improved pharmacokinetic properties compared to non-fluorinated analogues, similar to how piperidine analogues showed improved metabolic stability in rat liver microsomes compared to previously reported compounds .

Medicinal Chemistry

6-(4-Fluorophenyl)pyridin-2-ol could serve as:

-

A building block for more complex bioactive molecules

-

A pharmacophore in drug discovery programs

-

A scaffold for structure-activity relationship studies

Synthetic Chemistry

The compound might function as:

-

An intermediate in the synthesis of more complex heterocycles

-

A ligand for metal-catalyzed reactions

-

A precursor for fluorinated materials

Comparative Analysis with Related Compounds

Structural Analogues

The following table compares 6-(4-Fluorophenyl)pyridin-2-ol with structurally related compounds found in the search results:

Structure-Activity Relationships

Examining the relationships between structural features and biological activities of these compounds suggests several key insights:

-

The position of the hydroxyl group (position 2 vs. position 3) likely affects hydrogen bonding patterns with biological targets

-

Substitution patterns on the phenyl ring modify electronic distribution and three-dimensional shape

-

The presence of additional functional groups (e.g., ketone bridges, boronic acids) substantially alters the compound's chemical and biological behavior

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume